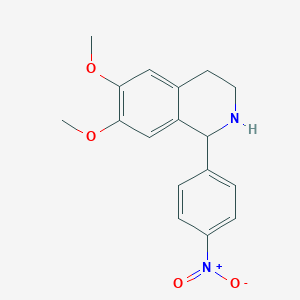
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline, also known as DNQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of non-competitive AMPA receptor antagonists and has been found to have a wide range of applications in the field of neuroscience.
Mécanisme D'action
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline acts as a non-competitive antagonist of AMPA receptors by binding to the receptor site and blocking the activity of glutamate, the primary neurotransmitter that activates these receptors. This results in a decrease in the excitability of neurons and a reduction in the strength of synaptic connections.
Biochemical and Physiological Effects:
The use of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline in scientific research has revealed a number of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is thought to be involved in learning and memory. It has also been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline in lab experiments is its high potency and selectivity for AMPA receptors. This allows researchers to study the function of these receptors in a highly controlled manner. However, one of the limitations of using 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline is its potential to affect other receptors and ion channels in the nervous system, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs that target AMPA receptors for the treatment of psychiatric disorders such as depression and anxiety. Additionally, the use of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline in combination with other drugs and therapies may provide new insights into the function of the nervous system and lead to the development of new treatments for a wide range of neurological and psychiatric conditions.
Méthodes De Synthèse
The synthesis of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline involves a multi-step process that includes the reaction of 4-nitrobenzaldehyde with 2,3-dimethoxyphenylacetonitrile to form the corresponding Schiff base. This is followed by a hydrogenation reaction to produce the tetrahydroisoquinoline ring system. The final step involves the nitration of the phenyl group to form the nitro derivative of 6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline is widely used in scientific research to study the function of AMPA receptors in the nervous system. It has been found to be a potent and selective antagonist of AMPA receptors and has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory.
Propriétés
Numéro CAS |
47281-61-8 |
|---|---|
Nom du produit |
6,7-Dimethoxy-1-(4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline |
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-9-12-7-8-18-17(14(12)10-16(15)23-2)11-3-5-13(6-4-11)19(20)21/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Clé InChI |
GITFNMZGMQLGOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
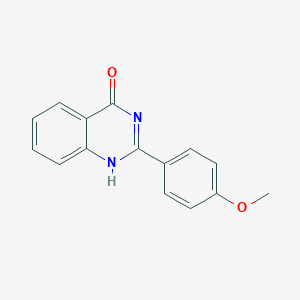
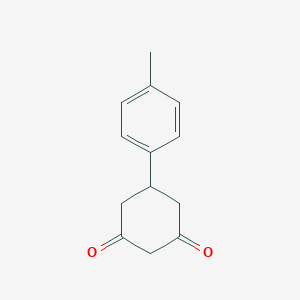
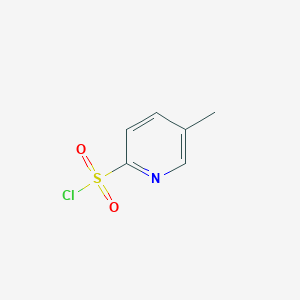

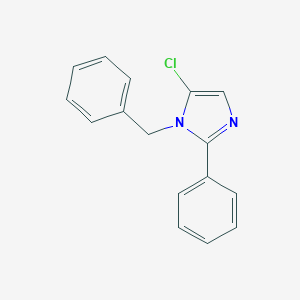
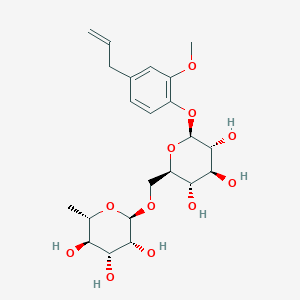
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
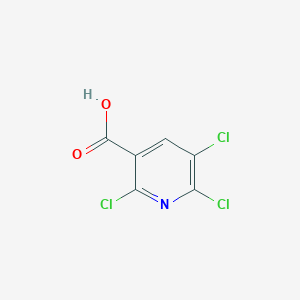

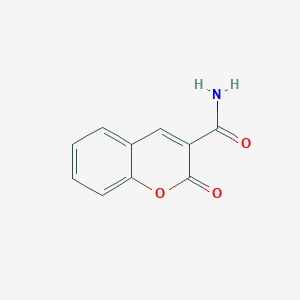
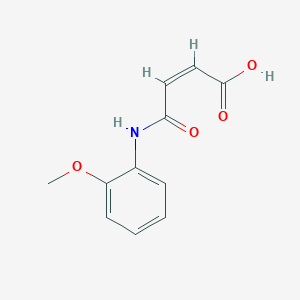
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
